molecular formula C14H15N3O4S3 B2507671 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-07-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2507671
CAS No.: 1396632-07-7
M. Wt: 385.47
InChI Key: PRAIFLJFSYNMOK-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure comprising a benzo[d]thiazole core, a seven-membered 1,4-thiazepane ring, and a connecting carboxamide group. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific substitution at the 6-position with a methylsulfonyl group is a critical modification, as this functional group can influence the molecule's electronic properties, solubility, and its potential to act as a hydrogen bond acceptor in target binding. This particular moiety is present in other research compounds, such as N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, highlighting its relevance in the design of bioactive molecules . Furthermore, the 1,4-thiazepane ring system incorporated into this compound provides a conformationally constrained framework that can mimic peptide turn structures, making it a valuable scaffold for probing biological pathways and protein-protein interactions . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safe handling practices are followed in their laboratory settings.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S3/c1-24(20,21)8-2-3-9-11(6-8)23-14(16-9)17-13(19)10-7-22-5-4-12(18)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAIFLJFSYNMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thiazepane ring and the methylsulfonyl group . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of benzothiazole and thiazepane possess significant antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects: Compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide have demonstrated anti-inflammatory properties in preclinical models, suggesting potential use in inflammatory diseases .

Drug Development

This compound is being explored as a lead compound in drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Cancer Research

Recent studies indicate that thiazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in oncology .

Neurological Disorders

The compound's potential as a dual-action agent affecting both histamine receptors and NMDA receptors suggests applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Antimicrobial Properties

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The research highlighted the compound's mechanism of action involving disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound showed a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . Molecular docking studies have shown that the compound can bind to protein receptors, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its specific structural features, such as the presence of the thiazepane ring and the methylsulfonyl group. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS Number: 1396632-07-7) is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅N₃O₄S₃
  • Molecular Weight : 385.5 g/mol
  • Structure : The compound features a thiazepane ring and a methylsulfonyl group attached to a benzothiazole moiety, contributing to its unique biological properties.

Enzyme Inhibition

Benzothiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrase. This inhibition can disrupt critical biochemical pathways, influencing cellular metabolism and signaling processes. Specifically, this compound may modulate enzyme activity related to tumor progression and inflammation.

Induction of Apoptosis

This compound has been observed to induce apoptosis in cancer cells through the activation of the p53 pathway. It alters the balance of mitochondrial proteins such as Bcl-2 and Bax, leading to programmed cell death. Studies indicate that compounds in this class can effectively target cancer cell lines, suggesting potential use in cancer therapy.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in various cancer cell lines by activating apoptotic pathways.
Antimicrobial Exhibits inhibitory effects against certain bacterial strains; however, specific activity against viruses remains limited.
Enzyme Inhibition Inhibits carbonic anhydrase and potentially other enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The results indicated that these compounds could inhibit growth in leukemia and solid tumor-derived cell lines, with IC50 values ranging from 4 to 9 µM for the most effective derivatives .
  • Enzyme Interaction : Research demonstrated that this compound significantly inhibited carbonic anhydrase activity in vitro. This inhibition was linked to reduced cellular proliferation in cancer models .
  • Antimicrobial Properties : Although some benzothiazole derivatives showed antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, the specific compound's efficacy against broader microbial threats remains under investigation .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled temperatures (e.g., reflux in acetonitrile for 1–3 minutes) and inert atmospheres to minimize side reactions. Evidence from analogous thiadiazole syntheses highlights the importance of solvent selection (e.g., acetonitrile or DMF) and catalyst systems .
  • Intermediate Characterization : Employ spectroscopic methods (¹H/¹³C NMR, IR) to confirm intermediate structures before proceeding to subsequent steps. For example, cyclization reactions in DMF with iodine and triethylamine require precise monitoring to avoid sulfur byproduct contamination .
  • Purification : Utilize flash chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization to isolate high-purity products, as demonstrated in benzothiazole-carboxamide syntheses .

Basic Question: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., PubChem data) to confirm substituent positions. For instance, the methylsulfonyl group in benzo[d]thiazole derivatives produces distinct deshielding patterns in the aromatic region .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. This is critical for distinguishing regioisomers in thiazepane-carboxamide derivatives .
  • Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) and sulfonyl (S=O) stretches (1650–1750 cm⁻¹ and 1150–1250 cm⁻¹, respectively) to confirm functional group integrity .

Advanced Question: What experimental strategies can resolve contradictions in reported biological activities of benzothiazole-thiazepane hybrids?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using multiple assays (e.g., microbial inhibition vs. cytotoxicity screens) to isolate target-specific effects. For example, thiadiazole derivatives showed pH-dependent antimicrobial activity, requiring adjusted experimental conditions .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methylsulfonyl vs. methylthio groups) to isolate contributions to bioactivity. SAR studies on similar compounds revealed that electron-withdrawing groups enhance antimicrobial potency .
  • In Vivo Validation : Address discrepancies between in vitro and in vivo data by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolic stability) in animal models .

Advanced Question: How can molecular docking studies be designed to predict the target binding affinity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., GSK-3β for neurodegenerative disorders or bacterial enoyl-ACP reductase for antimicrobial activity). Docking studies on thiadiazole-carboxamides used AutoDock Vina with optimized grid parameters .
  • Conformational Sampling : Generate ligand conformers using software like Open Babel and account for flexible residues in the binding pocket. For benzo[d]thiazole derivatives, torsional adjustments of the thiazepane ring improved docking accuracy .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Studies on triazolo-thiadiazoles demonstrated strong correlations (R² > 0.85) between predicted and observed activities .

Advanced Question: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers mimicking physiological pH (1.2–7.4) and analyze degradation products via HPLC. For example, sulfonyl-containing benzothiazoles showed instability in acidic conditions, necessitating enteric coating for oral delivery .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions. Analogous thiadiazole derivatives exhibited stability up to 200°C, suggesting room-temperature storage is feasible .
  • Light Sensitivity : Expose the compound to UV-Vis light and monitor photodegradation using LC-MS. Benzothiazole-chromenone hybrids displayed reversible photoisomerization, requiring amber vials for long-term stability .

Advanced Question: How can researchers design experiments to evaluate the compound’s potential for drug resistance in antimicrobial applications?

Methodological Answer:

  • Serial Passage Assays : Continuously expose bacterial strains (e.g., S. aureus or M. tuberculosis) to sub-inhibitory concentrations over 20–30 generations. Monitor MIC shifts to detect resistance development, as done for MDR-TB-targeting benzothiazoles .
  • Efflux Pump Inhibition : Co-administer the compound with efflux pump inhibitors (e.g., verapamil) to assess resistance mechanisms. Thiadiazole derivatives showed reduced MICs in combination with efflux blockers, indicating pump-mediated resistance .
  • Genomic Sequencing : Identify mutations in target genes (e.g., katG for anti-TB activity) after resistance induction. This approach validated target engagement in triazolo-pyridazine derivatives .

Advanced Question: What strategies can mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow systems to improve reaction control and scalability. Thiazepane ring formation benefits from precise temperature and residence time management in flow reactors .
  • Green Solvent Substitution : Replace DMF or acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact, as demonstrated in large-scale thiadiazole syntheses .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (e.g., catalyst loading, stoichiometry). QbD approaches improved yields of benzothiazole-carboxamides from 45% to 78% in pilot-scale batches .

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